molecular formula C15H9Cl2F4NO4 B4296537 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate

Cat. No.: B4296537
M. Wt: 414.1 g/mol
InChI Key: GCNZZRQWQOMWSE-UHFFFAOYSA-N
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Description

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, also known as DTP, is a chemical compound that has garnered attention in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate in lab experiments is its high selectivity for certain enzymes and proteins, which can reduce off-target effects. However, its complex synthesis method and limited availability can make it difficult to use in large-scale experiments.

Future Directions

Future research on 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate could focus on further elucidating its mechanism of action and exploring its potential as a treatment for various diseases, such as cancer and inflammatory disorders. Additionally, the development of new synthesis methods and analogs of this compound could lead to the discovery of compounds with improved properties and efficacy.

Scientific Research Applications

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems.

Properties

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F4NO4/c1-24-14(18,15(19,20)21)13(23)26-10-4-2-9(3-5-10)25-12-11(17)6-8(16)7-22-12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNZZRQWQOMWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
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4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
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4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
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4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
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4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
Reactant of Route 6
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate

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